3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL
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Overview
Description
3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL is an organic compound belonging to the class of acyclic diterpenoids. These compounds are characterized by their structure, which consists of four consecutive isoprene units without forming a cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of isoprene units in a stepwise manner, ensuring the correct placement of methyl groups and double bonds. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: Another acyclic diterpenoid with a similar structure but different double bond positions.
3,7,11,15-Tetramethyl-1-hexadecen-3-ol: A related compound with a different functional group and saturation level.
Uniqueness
3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research purposes .
Properties
CAS No. |
63871-00-1 |
---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadeca-1,3,5-trien-1-ol |
InChI |
InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h8,13-19,21H,6-7,9-12H2,1-5H3 |
InChI Key |
CSOOSSSHAZKHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C=CC=C(C)C=CO |
Origin of Product |
United States |
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